molecular formula C19H21N5O3 B2910153 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-47-0

8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2910153
CAS No.: 915933-47-0
M. Wt: 367.409
InChI Key: MHMDJWOCJOQOJT-UHFFFAOYSA-N
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Description

8-(2-Hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-dione derivative characterized by a hydroxyethyl group at the 8-position, a 4-methylbenzyl substituent at the 3-position, and methyl groups at the 1- and 7-positions. This scaffold is structurally analogous to adenosine receptor ligands and serotonin receptor modulators, with substitutions at key positions influencing receptor affinity, solubility, and pharmacokinetic properties .

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-4-6-14(7-5-12)11-24-17(26)15-16(21(3)19(24)27)20-18-22(8-9-25)13(2)10-23(15)18/h4-7,10,25H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMDJWOCJOQOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCO)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Imidazopurine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This step often involves the alkylation of the imidazopurine core with an appropriate hydroxyethylating agent, such as ethylene oxide or 2-bromoethanol, under basic conditions.

    Attachment of the Methylbenzyl Group: This step might involve a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The imidazopurine core can be reduced under hydrogenation conditions to yield various reduced derivatives.

    Substitution: The methyl groups and the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced imidazopurine derivatives.

    Substitution: Various substituted imidazopurine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, compounds like 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are often studied for their potential as enzyme inhibitors or as ligands for various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antiviral activities. Its structure suggests it might interact with specific proteins or enzymes in the body, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific biological target. Generally, such compounds might exert their effects by binding to and inhibiting the activity of specific enzymes or receptors. This binding could interfere with the normal function of these proteins, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 8-Position

The 8-position substituent is critical for modulating receptor binding and physicochemical properties. Key analogs include:

Compound Name 8-Position Substituent Molecular Weight Key Findings Reference
Target Compound 2-Hydroxyethyl 421.5 (calc.) Enhanced hydrophilicity; potential for improved CNS penetration due to moderate polarity
8-[2-(4-Benzylpiperazinyl)ethyl] analog 2-(4-Benzylpiperazinyl)ethyl 421.505 High affinity for 5-HT1A and D2 receptors; bulky group reduces solubility
AZ-853 (Antidepressant candidate) 4-(4-(2-Fluorophenyl)piperazinyl)butyl 509.5 (calc.) Strong 5-HT1A agonism; repeated administration showed antidepressant effects in mice
8-(4-Fluorophenyl) analog 4-Fluorophenyl 437.4 (calc.) Increased lipophilicity; potential for kinase inhibition
8-Hexyl analog Hexyl 409.5 (calc.) Reduced water solubility; likely limited CNS penetration

Analysis : The hydroxyethyl group in the target compound balances hydrophilicity and molecular size, contrasting with bulkier piperazinyl or aryl groups that enhance receptor binding but impair solubility . Fluorinated aryl groups (e.g., 4-fluorophenyl) increase lipophilicity, favoring membrane permeability but risking metabolic instability .

Substituent Variations at the 3-Position

The 3-position often hosts aryl or alkyl groups that influence target engagement and steric effects:

Compound Name 3-Position Substituent Biological Activity Reference
Target Compound 4-Methylbenzyl Potential TGF-β inhibition; moderate hydrophobicity
3-(2-Chlorobenzyl) analog 2-Chlorobenzyl Anticancer activity via TGF-β suppression
3-(2-Methoxyethyl) analog 2-Methoxyethyl Kinase selectivity; improved metabolic stability

Methoxyethyl substituents improve solubility but may reduce target affinity compared to aromatic groups .

Substituent Variations at the 7-Position

The 7-position modifications impact electronic properties and steric bulk:

Compound Name 7-Position Substituent Key Functional Impact Reference
Target Compound Methyl Minimal steric hindrance; likely conserved in scaffold N/A
7-(5-Methylindazol-4-yl) analog 5-Methylindazol-4-yl Enhanced kinase inhibition; increased molecular weight
7-(p-Hydroxyphenyl) analog p-Hydroxyphenyl Introduced polarity; potential for hydrogen bonding

Analysis : Methyl at the 7-position simplifies synthesis and maintains scaffold rigidity, whereas aromatic substituents (e.g., indazolyl) introduce steric bulk and electronic diversity for kinase inhibition .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

  • 5-HT1A Receptor : Piperazinylalkyl analogs (e.g., AZ-853) exhibit strong agonism due to extended alkyl chains facilitating receptor interaction, whereas the target compound’s hydroxyethyl group may limit direct receptor engagement .
  • Dopamine D2 Receptor : Bulky 8-substituents (e.g., benzylpiperazinyl) enhance D2 affinity, but the target compound’s smaller substituent likely reduces off-target effects .

Pharmacokinetic Properties

  • Solubility : Hydroxyethyl improves aqueous solubility (logP ~2.5 estimated) compared to hexyl (logP ~4.0) or arylpiperazinyl (logP ~3.8) analogs .
  • Metabolic Stability : Hydroxyethyl may reduce cytochrome P450-mediated oxidation compared to fluorophenyl or methoxyphenyl groups .

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